
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one, also known as CBSQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinolinone derivatives and has been found to possess several biological activities.
作用機序
The exact mechanism of action of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is not fully understood. However, it has been proposed that 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one exerts its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of bacterial strains by disrupting their cell membrane. In addition, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been found to reduce the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.
実験室実験の利点と制限
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has also been found to possess several biological activities, making it a promising candidate for further research. However, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one also has some limitations. It has been found to have low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one. One possible direction is to optimize its therapeutic potential by understanding its mechanism of action and identifying potential targets for drug development. Another direction is to explore its potential as an anti-microbial agent, particularly in the treatment of drug-resistant bacterial strains. Finally, further studies are needed to determine the safety and efficacy of 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one in animal models and human clinical trials.
In conclusion, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It possesses several biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. While its mechanism of action is not fully understood, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one shows promising potential for further research and drug development.
合成法
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2-methoxybenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with 2-hydroxy-1,4-naphthoquinone in the presence of potassium carbonate to form the desired compound.
科学的研究の応用
1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In particular, 1-(2-chlorobenzyl)-6-methoxy-3-(phenylsulfonyl)quinolin-4(1H)-one has shown promising results in the treatment of breast cancer, lung cancer, and colon cancer. It has also been found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
3-(benzenesulfonyl)-1-[(2-chlorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4S/c1-29-17-11-12-21-19(13-17)23(26)22(30(27,28)18-8-3-2-4-9-18)15-25(21)14-16-7-5-6-10-20(16)24/h2-13,15H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYYHSVPOFUISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


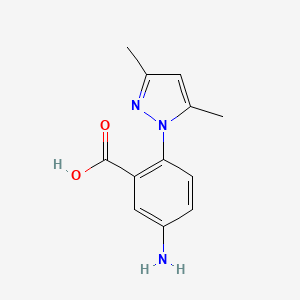
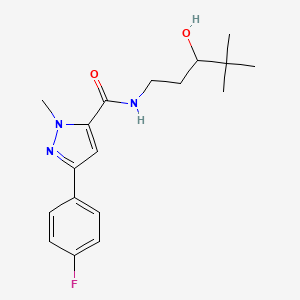
![Methyl 2-{[(3-methylbutyl)carbamoyl]amino}benzoate](/img/structure/B2990940.png)
![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2990944.png)
![5-({4-[(5-methylisoxazol-4-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2990945.png)
![ethyl ({5-[(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2990946.png)
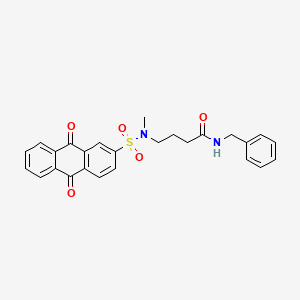
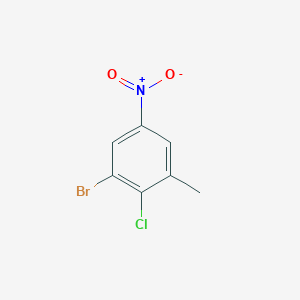
![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2990950.png)
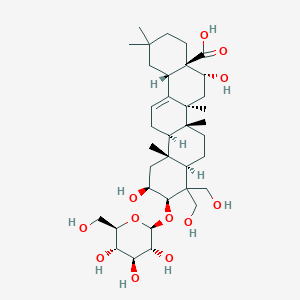

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-propyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2990954.png)
![5-(1,2-dithiolan-3-yl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)pentanamide](/img/structure/B2990957.png)